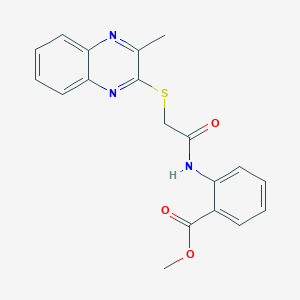

![molecular formula C14H16FNO B2959733 5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole CAS No. 1707358-32-4](/img/structure/B2959733.png)

5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole” has been reported in the literature . A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .Scientific Research Applications

Synthetic Methodology

Fluorinated heteroaromatic compounds, including fluorinated indoles, are crucial in the development of new synthetic methodologies. For example, Yuan et al. (2017) reported a transition-metal-free decarboxylative fluorination of electron-rich heteroaromatics, which could be relevant to the synthesis of compounds similar to 5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole. This method allows for the effective synthesis of monofluorinated indoles, a category to which the compound may belong, highlighting the importance of fluorination techniques in medicinal chemistry and synthetic organic chemistry (Yuan, Yao, & Tang, 2017).

Medicinal Chemistry

Compounds structurally related to 5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole are extensively researched in medicinal chemistry for their potential therapeutic applications. For instance, Wang et al. (2016) synthesized a series of indolyl substituted tetrahydropyrano[4,3-c]pyrazole derivatives via a domino method and evaluated their in vitro antitumor activity. Such studies indicate the potential of fluorinated indoles and their derivatives in the development of new anticancer agents, suggesting that 5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole could have similar applications in drug discovery (Wang et al., 2016).

Future Directions

Future research could focus on the synthesis, characterization, and application of “5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole”. Given the biological relevance of compounds containing a tetrahydropyran ring system, this compound could potentially have interesting applications in medicinal chemistry .

properties

IUPAC Name |

5-fluoro-3-(oxan-4-ylmethyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-12-1-2-14-13(8-12)11(9-16-14)7-10-3-5-17-6-4-10/h1-2,8-10,16H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJKPVIKQHODTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC2=CNC3=C2C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2959650.png)

![rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B2959651.png)

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2959656.png)

![2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2959659.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2959661.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B2959663.png)

![5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide](/img/structure/B2959664.png)

![(Z)-1-(2,6-dichlorophenyl)-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]methanimine](/img/structure/B2959667.png)

![N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2959670.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2959673.png)